molecular formula C12H16O2 B1649828 3-Tert-butyl-4-hydroxy-5-methylbenzaldehyde CAS No. 10537-77-6

3-Tert-butyl-4-hydroxy-5-methylbenzaldehyde

Cat. No. B1649828
Key on ui cas rn: 10537-77-6
M. Wt: 192.25 g/mol
InChI Key: IOFKLPGWURTFMD-UHFFFAOYSA-N
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Patent
US05387690

Procedure details

Under a nitrogen atmosphere, 76.65 g of 2-(1,1-dimethylethyl)-6-methylphenol (Aldrich), 65.42 g of hexamethylenetetramine and 700 ml of trifluoroacetic acid were stirred at reflux temperature for about 24 hours. The reaction solution was allowed to cool and the liquid removed by evaporation. The resulting residue was taken up in 1500 ml of water and 1000 ml of chloroform and then neutralized to pH 7 with solid sodium carbonate. The resultant layers were separated and the aqueous layer was washed with chloroform. The organic layer was combined with the chloroform wash and the resulting solution was washed with water, then dried over sodium sulfate overnight. After removal of the sodium sulfate the chloroform was evaporated. The resultant residue was taken up in 375 ml of toluene, heated on a steam bath and then allowed to cool to room temperature overnight. Subsequent workup gave 28.3 g of the subtitled intermediate.
Quantity
76.65 g
Type
reactant
Reaction Step One
Quantity
65.42 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[OH:12])([CH3:4])[CH3:3].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:25](O)=[O:26]>>[OH:12][C:6]1[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[CH:10][C:9]([CH:25]=[O:26])=[CH:8][C:7]=1[CH3:11]

Inputs

Step One
Name
Quantity
76.65 g
Type
reactant
Smiles
CC(C)(C)C1=C(C(=CC=C1)C)O
Name
Quantity
65.42 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
700 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for about 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the liquid removed by evaporation
CUSTOM
Type
CUSTOM
Details
The resultant layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with chloroform
WASH
Type
WASH
Details
wash
WASH
Type
WASH
Details
the resulting solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the sodium sulfate the chloroform
CUSTOM
Type
CUSTOM
Details
was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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